molecular formula C19H20N4S B14407429 Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- CAS No. 87555-53-1

Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-

Cat. No.: B14407429
CAS No.: 87555-53-1
M. Wt: 336.5 g/mol
InChI Key: YRQVKIZGASSOQR-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- is a complex organic compound with a unique structure that includes an isoquinoline ring, a hydrazinecarbothioamide group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- typically involves the reaction of isoquinoline derivatives with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents that facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide, 2-(1-phenylethylidene)-: This compound has a similar structure but with a phenylethylidene group instead of an isoquinolinyl group.

    Hydrazinecarbothioamide, 2-(1-methylethylidene)-: This compound features a methylethylidene group, differing from the isoquinolinyl group in the target compound.

Uniqueness

Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- is unique due to the presence of the isoquinoline ring, which imparts specific chemical and biological properties

Properties

CAS No.

87555-53-1

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

1-benzyl-3-(1-isoquinolin-1-ylethylamino)thiourea

InChI

InChI=1S/C19H20N4S/c1-14(18-17-10-6-5-9-16(17)11-12-20-18)22-23-19(24)21-13-15-7-3-2-4-8-15/h2-12,14,22H,13H2,1H3,(H2,21,23,24)

InChI Key

YRQVKIZGASSOQR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)NNC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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